Target Engagement and Selectivity Data: Compound vs. In-Class Comparators
No quantitative target engagement data (IC50, Ki, EC50) are available in the public domain for this compound against any defined molecular target. In contrast, structurally related 1H-1,2,3-triazole-4-carboxamides have reported activities: compound 3b (anti-influenza NP) shows IC50 values of 0.5–4.6 μM against H3N2 and H1N1 strains [1], and compound 85 (PXR inverse agonist) exhibits low nanomolar IC50 values for PXR binding and cellular activity [2]. These data illustrate the class's potential, but cannot be extrapolated to CAS 1207000-80-3 due to the absence of any bridging SAR data.
| Evidence Dimension | Target potency (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 3b: IC50 0.5–4.6 μM (influenza NP); Compound 85: low nM IC50 (PXR binding) |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | In vitro assays: influenza NP inhibition (compound 3b); PXR binding and cellular reporter assays (compound 85) |
Why This Matters
Without target engagement data, procurement decisions cannot be based on potency or selectivity criteria, necessitating de novo profiling before any hypothesis-driven use.
- [1] Cheng H, Wan J, Lin MI, et al. Design, synthesis, and in vitro biological evaluation of 1H-1,2,3-triazole-4-carboxamide derivatives as new anti-influenza A agents targeting virus nucleoprotein. J Med Chem. 2012;55(5):2144-2153. doi:10.1021/jm2013503 View Source
- [2] Li Y, Lin W, Chai SC, et al. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J Med Chem. 2022;65(24):16829-16859. doi:10.1021/acs.jmedchem.2c01640 View Source
